2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide

Description

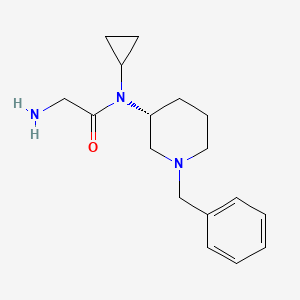

Chemical Structure: The compound features a 2-amino-acetamide backbone with two distinct substituents:

- N1: A cyclopropyl group, known to enhance metabolic stability by reducing oxidative degradation .

- N2: An (R)-1-benzyl-piperidin-3-yl moiety, contributing to stereospecific interactions with bacterial targets.

Therapeutic Role: Developed as a bacterial aminoacyl-tRNA synthetase (aaRS) inhibitor, it selectively targets leucyl-tRNA synthetase (LeuRS), critical for protein synthesis in pathogens.

Properties

IUPAC Name |

2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBTYVYFSQFSI-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147487 | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354017-21-2 | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354017-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with an appropriate aldehyde, followed by reductive cyclization. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like acetic acid .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is primarily investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems.

Key Findings:

- Dopamine Receptor Modulation: Research indicates that derivatives of this compound can potentially act as dopamine receptor modulators, which may be beneficial in treating conditions like Parkinson's disease and schizophrenia .

- Analgesic Properties: Preliminary studies have shown that compounds with similar structures exhibit analgesic effects, suggesting that this compound might also possess pain-relieving properties .

Neuroscience

In neuroscience research, this compound has been utilized to explore its effects on synaptic transmission and neuroprotection.

Case Studies:

- A study demonstrated that compounds structurally related to this compound could enhance synaptic plasticity in animal models, indicating potential applications in cognitive enhancement therapies .

Antidepressant Activity

Research has indicated that the compound may exhibit antidepressant-like effects in animal models. The mechanism of action appears to involve the modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .

Drug Development

The unique structure of this compound makes it a candidate for further drug development. Its ability to cross the blood-brain barrier enhances its viability as a central nervous system (CNS) therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Variations in N-Substituents

Analysis :

- The cyclopropyl group enhances metabolic stability compared to linear alkyl chains (e.g., ethyl, methyl) by resisting cytochrome P450 oxidation .

- Benzyl-piperidin provides π-π stacking opportunities with aromatic residues in LeuRS, improving binding affinity versus non-aromatic substituents (e.g., trifluoroethyl) .

Heterocyclic Ring Modifications

Analysis :

Stereochemical and Backbone Variations

Biological Activity

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide (CAS No. 1354017-21-2) is a synthetic compound belonging to the class of piperidine derivatives. Its molecular formula is C17H25N3O, with a molecular weight of 287.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the benzyl group and cyclopropyl moiety contributes to its structural complexity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.4 g/mol |

| CAS Number | 1354017-21-2 |

| Synonyms | 2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]acetamide |

Antagonistic Properties

Research indicates that compounds similar to this compound exhibit significant antagonistic activity against chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have shown that modifications in the piperidine structure can enhance binding potency, shifting from micromolar to low nanomolar ranges for certain derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this structure have demonstrated cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological activities. Piperidine derivatives are frequently studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in treating neurological disorders .

Study on CCR3 Antagonism

In a study focused on CCR3 antagonists, derivatives of benzyl-piperidines were synthesized and evaluated for their ability to inhibit eotaxin-induced Ca mobilization in human eosinophils. The results indicated that certain substitutions significantly improved antagonistic activity, suggesting that this compound could be a promising candidate for further development in treating allergic conditions .

Cytotoxicity in Cancer Models

A comparative analysis involving various piperidine derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. This supports the hypothesis that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. Example Workflow :

- Step 1 : Radioligand assay (cell membranes expressing target receptor).

- Step 2 : Functional assay (cAMP or calcium flux in live cells).

- Step 3 : Computational docking to receptor crystal structures to predict binding modes .

Advanced: What methodological approaches are recommended for assessing metabolic stability in vitro?

Answer:

To evaluate metabolic stability, use the following protocol:

Liver Microsomes Incubation :

- Prepare microsomes from human or rodent liver.

- Incubate the compound (1–10 µM) with NADPH-regenerating system at 37°C.

- Terminate reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

LC-MS/MS Quantification :

- Analyze supernatants via LC-MS/MS to measure parent compound depletion.

- Calculate half-life () and intrinsic clearance () .

Positive Controls : Include verapamil (high clearance) and propranolol (moderate clearance).

Q. Data Interpretation :

- µL/min/mg suggests rapid metabolism.

- Correlate with in vivo pharmacokinetic studies for translational relevance.

Advanced: How should stability studies be designed to evaluate degradation under stress conditions?

Answer:

Follow ICH Q1A guidelines with modifications for lab-scale studies:

Stress Conditions :

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : 3% HO at 25°C for 6 hours.

- Photolysis : Expose to UV light (254 nm) for 48 hours.

Analytical Monitoring :

- Use HPLC-DAD or UPLC-PDA to track degradation products.

- Compare with unstressed samples to identify degradation pathways .

Kinetic Analysis : Plot degradation rates vs. time to determine Arrhenius parameters for shelf-life prediction.

Q. Validation :

- Synthesize analogs and test in vitro/in vivo to confirm predicted activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.